Bursin

Antioxidant activity Lipid peroxidation Immunoregulatory peptides

Bursin (CAS 60267-34-7) is a selective, endogenous tripeptide (Lys-His-Gly-NH₂) that functions as a B-cell-differentiating hormone. It addresses the need for a B-lineage-specific immunomodulator without T-cell cross-reactivity. - Induces phenotypic differentiation of mammalian and avian B precursor cells, sparing T precursor cells. - Superior lipid peroxyl radical entrapment vs. cyclobursin and thymopoietin II fragment, enabling oxidative stress studies in lipid-rich environments. - No route-dependent activity; supports systemic (peroral) administration studies, unlike thymopentin. - Validated reference standard for B-lymphocyte differentiation assays, including immunocompromised (uremic) models.

Molecular Formula C14H25N7O3
Molecular Weight 339.39 g/mol
CAS No. 60267-34-7
Cat. No. B1668068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBursin
CAS60267-34-7
Synonymsursin
bursopoietin
Lys-His-Gly-NH2
lysyl-histidyl-glycinamide
Molecular FormulaC14H25N7O3
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESC1=NC=NC1CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8-11H,1-5,7,15-16H2,(H2,17,22)(H,19,24)(H,21,23)/t9?,10-,11-/m0/s1
InChIKeySHAVAUDERMUSPN-DVRYWGNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bursin Procurement Guide


Bursin (CAS 60267-34-7) is a naturally occurring tripeptide with the amino acid sequence lysyl-histidyl-glycyl-amide (Lys-His-Gly-NH₂) and a molecular formula of C₁₄H₂₅N₇O₃ (MW 339.39) [1]. First isolated from the bursa of Fabricius of chickens and subsequently identified in mammalian bone marrow and liver, bursin functions as a selective B-cell-differentiating hormone that induces phenotypic differentiation of mammalian and avian B precursor cells while sparing T precursor cells [2]. As an endogenous immunomodulatory tripeptide with established B-lineage specificity, bursin offers a mechanistically defined tool for investigating humoral immune development and B-cell maturation pathways distinct from thymus-derived T-cell modulators [3].

B-cell lineage differentiation tool for humoral immune development studies
Spares T precursor cells; supports B-lineage selectivity assays in avian and mammalian models
Endogenous tripeptide with defined Lys-His-Gly-NH₂ sequence for immunomodulatory pathway research

Why Not Substitute Bursin


Attempting to substitute bursin with other immunomodulatory peptides or simple sequence variants introduces scientifically consequential and quantifiable differences that compromise experimental reproducibility and biological interpretation. Structurally related immunomodulatory peptides such as thymopentin (a T-cell-directed pentapeptide), tuftsin (a phagocytosis-stimulating tetrapeptide), and cyclobursin (a cyclic analog of bursin) exhibit measurably distinct biological profiles in comparative assays [1]. Even seemingly minor sequence modifications—including reversal of the native Lys-His-Gly-NH₂ sequence to Gly-His-Lys-NH₂ or single-residue substitutions at the C-terminal glycine amide position—yield profoundly altered activity profiles relative to native bursin, underscoring the precise structure-activity requirements of this tripeptide [2][3]. The following quantitative evidence demonstrates that bursin occupies a distinct functional niche that cannot be filled by off-the-shelf peptide alternatives without compromising the biological fidelity of the experimental system.

Lineage Thymopentin and thymic peptides act on T-lineage cells; their B-cell effects may not reproduce bursin's differentiation profile.
Sequence Reverse-sequence analog (Gly-His-Lys-NH₂) may show assay-dependent differences; not a guaranteed functional equivalent.
Analog Cyclobursin's antioxidant ranking differs; lipid-phase activity context may not transfer directly.

Bursin Comparative Evidence


Antioxidant Activity vs Cyclobursin

In a head-to-head comparative study evaluating antioxidant properties of immunoregulatory peptides, bursin demonstrated superior lipid peroxyl radical entrapment capacity compared to its cyclic analog cyclobursin, the thymopoietin II fragment, and immunofan [1]. The antioxidant activity ranking by lipid peroxyl radical entrapment was Siberian ginseng extract > bursin > cyclobursin > thymopoietin II fragment > immunofan, glycine [1]. Notably, bursin's antioxidant profile differed fundamentally from that of thymopoietin II fragment: thymopoietin II fragment exhibited interaction with Fe²⁺, contributing to elimination of the lipid peroxidation catalyst from the system, whereas bursin's activity derived primarily from direct radical entrapment [1]. In the aqueous phase, the activity ranking reversed, with thymopoietin II fragment substantially outperforming bursin, demonstrating context-dependent differentiation [1].

Antioxidant Activity
Head-to-head
Ranked 2nd in lipid peroxyl radical entrapment (bursin > cyclobursin > thymopoietin II fragment).
Supports lipid-phase antioxidant selection context.
Fe²⁺-induced liposome oxidation assay; aqueous phase ranking reversed.
Antioxidant activity Lipid peroxidation Immunoregulatory peptides

Route-Independent Immunomodulation vs Thymopentin

A comparative immunopharmacological study evaluating multiple amino acids and peptide preparations revealed a critical functional distinction: thymopentin, thymosin α1, and peptide mixtures (thymosin fraction 5, thymalin) stimulate the immune response only at the site of subcutaneous injections, whereas bursin (LysHisGly-amide), along with Lys and Tyr, does not alter the immune response regardless of the mode of application [1]. This finding establishes that bursin's immunomodulatory profile is fundamentally different from thymopentin's route-dependent activity pattern. The study further noted that bursin does not change the immune response to Viantigen, whereas other preparations demonstrated immunoreactivity only at low doses (6.5 × 10²–6.5 × 10⁻⁸ mg/kg) with loss of immunostimulating properties at 65 mg/kg [1].

Route Independence
Head-to-head
Bursin did not alter immune response regardless of route; thymopentin required local subcutaneous injection.
Supports systemic vs. local administration study design.
CBA mice and broiler chicken models; SRBC immune response readout.
Immunomodulation Route of administration Thymopentin comparison

Enhanced Potency of [Sar³]Bursin Analog

In a systematic structure-activity relationship study, bursin (H-Lys-His-Gly-NH₂) and 10 synthetic analogs were evaluated for their effect on reduced B lymphocytes isolated from uremic patients [1]. Incubation of peripheral lymphocytes from uremic patients with synthetic bursin produced an enhancing effect on the reduced B lymphocyte population [1]. Among the 10 analogs tested, [Sar³]bursin—in which the C-terminal glycine amide is replaced with sarcosine amide—exhibited the most potent effect, exceeding the activity of native bursin [1]. This finding demonstrates that specific modifications at the C-terminal position can yield analogs with enhanced B-cell stimulatory capacity relative to the parent tripeptide, while other modifications produce diminished activity. The study establishes bursin as the benchmark reference standard against which analog potency is quantitatively compared, with [Sar³]bursin representing an enhanced variant for applications requiring augmented B-lymphocyte stimulation.

Analog Potency
Head-to-head
[Sar³]bursin exhibited most potent B-cell enhancement among 11 analogs; bursin served as activity reference.
Supports analog selection context for B-lymphocyte assays.
Peripheral lymphocytes from uremic patients; bursin used as baseline comparator.
Structure-activity relationship B lymphocyte Uremia

Reverse Sequence Analog Activity Comparison

A controlled study examining the effects of Lys-His-Gly-NH₂ (bursin) and a reverse-sequence control compound (Gly-His-Lys-NH₂) on chicken and mouse B cell precursor differentiation demonstrated that both tripeptides produced quantitatively similar effects in several assays, challenging claims of strict sequence-specific B-lineage selectivity [1]. When embryonic bursa cells were stimulated in vitro with phorbol myristate acetate (PMA), both tripeptides caused a 10-fold increase in the number of immunoglobulin (Ig)-secreting cells without increasing cell proliferation [1]. Additionally, when chicken bone marrow cells from 15-day-old embryos were treated for 18 hours with either tripeptide, the frequency of Bu-1 antigen-bearing cells increased similarly [1]. However, two-dimensional gel electrophoresis analysis of immunoprecipitated Ig revealed no differences in μ heavy or λ light chain diversity patterns, indicating that neither compound enhances Ig diversification [1]. Importantly, murine B cell precursors required co-incubation with adherent bone marrow stromal cells to respond to either tripeptide, and both tripeptides acted synergistically with interleukin-1 or interleukin-3 [1]. The study concluded that these tripeptides enhance precursor B cell differentiation in a lineage-nonspecific manner [1].

Sequence Specificity
Head-to-head
Reverse-sequence analog (Gly-His-Lys-NH₂) produced similar ~10-fold increase in Ig-secreting cells; Bu-1 induction comparable.
Sequence specificity may be assay-dependent; review endpoint context.
Chicken embryonic bone marrow and PMA-stimulated bursa cells; no Ig diversification change.
B cell development Sequence specificity Immunoglobulin secretion

Probursin Multifunctional Precursor

The bovine probursin tetradecapeptide (Phe-Phe-Trp-Lys-Thr-Lys-Pro-Arg-Lys-His-Gly-Gly-Arg-Arg) contains three distinct immunologically active peptide sequences within a single precursor molecule: amino acids 1–5 correspond to the active site of somatostatin, amino acids 5–8 correspond to tuftsin, and amino acids 9–11 correspond to bursin [1]. Intact probursin exhibits the biological activity of both somatostatin and bursin, and known enzyme cleavages can release free tuftsin, although intact probursin has low tuftsin activity [1]. This structural organization establishes bursin as an integral component of a larger multifunctional peptide system rather than an isolated effector, providing a unique platform for investigating coordinated immunoregulatory signaling distinct from single-function peptides like isolated tuftsin or somatostatin fragments [1].

Precursor Context
Class-level
Bursin, tuftsin, and somatostatin active sequences coexist within bovine probursin tetradecapeptide.
Reported multifunctional precursor context; supports coordinated signaling studies.
Intact probursin retains bursin and somatostatin activities; tuftsin activity low.
Probursin Tuftsin Multifunctional precursor

Bursin Research Applications


Oxidative Stress in Lipid-Rich Membranes

Based on direct head-to-head comparative evidence demonstrating bursin's superior lipid peroxyl radical entrapment capacity relative to cyclobursin and thymopoietin II fragment [1], bursin is the preferred immunomodulatory peptide for experiments investigating oxidative stress in membrane or lipid-rich environments. Applications include Fe²⁺-induced lipid peroxidation models, membrane protection assays, and studies examining the intersection of immunomodulation and oxidative stress. For experiments conducted in aqueous phase systems, alternative peptides such as thymopoietin II fragment may be more appropriate given the context-dependent activity differences documented in comparative studies [1].

Route-Independent Immunomodulation

For experimental designs requiring systemic immunomodulation that is not restricted to localized injection sites, bursin provides a functionally distinct tool based on comparative evidence showing that thymopentin, thymosin α1, and related thymic peptides stimulate immune responses only at subcutaneous injection sites, whereas bursin demonstrates no route-dependent activity [2]. This evidence supports bursin's selection for studies involving peroral administration, systemic delivery, or comparative analyses of localized versus systemic immunomodulatory mechanisms in CBA mouse and broiler chicken models [2].

B-Lymphocyte Differentiation Studies

Bursin serves as the validated reference standard for B-lymphocyte differentiation assays, with demonstrated enhancing effects on reduced B lymphocytes from immunocompromised (uremic) patients [3]. Procurement of bursin is indicated for studies requiring a B-cell-directed differentiation stimulus that induces phenotypic differentiation of mammalian and avian B precursor cells without affecting T precursor cells [4]. Researchers seeking enhanced B-cell stimulatory potency for uremic lymphocyte models may consider [Sar³]bursin as an alternative, based on analog comparison data showing this sarcosine-modified variant exhibits the most potent effect among tested bursin analogs [3].

Coordinated Immunoregulatory Signaling

Bursin's unique position as a component of the multifunctional probursin precursor—which also contains active sequences for somatostatin and tuftsin [5]—makes it the appropriate selection for research investigating coordinated immunoregulatory mechanisms, precursor processing, or the design of multi-epitope peptide constructs. Unlike single-function immunomodulatory peptides, bursin can be studied in the context of its native precursor environment, providing a platform for examining how B-cell differentiation signals are integrated with somatostatin-mediated and tuftsin-mediated activities within a single molecular scaffold [5].

Application
Selection Property
Validation Focus
Oxidative stress in membrane research
Lipid-phase antioxidant ranking
Reported lipid peroxyl radical entrapment context
Systemic immunomodulation studies
Route-independent activity profile
Route-dependence comparison with thymic peptides
B-lymphocyte differentiation research
B-cell lineage differentiation stimulus
B-cell differentiation endpoint review; analog ranking
Coordinated immunoregulatory signaling
Multifunctional precursor context
Precursor processing and multi-epitope construct review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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